molecular formula C23H19N3O2 B11461974 8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione

Cat. No.: B11461974
M. Wt: 369.4 g/mol
InChI Key: XWXSJFVEYFUISB-UHFFFAOYSA-N
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Description

8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a complex heterocyclic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo ring with an isoquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction between 2-methylphenylhydrazine and 2-phenyl-1,2,3,4-tetrahydroisoquinoline-1,6-dione in the presence of a strong acid like hydrochloric acid can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the isoquinoline ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo and isoquinoline rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-(2-methylphenyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrazolo ring, making it less complex.

    2-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks both the pyrazolo ring and the 2-methylphenyl group.

    8-(2-methylphenyl)-2-phenylisoquinoline: Lacks the tetrahydro and pyrazolo components.

Uniqueness

The unique combination of the pyrazolo ring with the isoquinoline core in 8-(2-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

8-(2-methylphenyl)-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione

InChI

InChI=1S/C23H19N3O2/c1-14-7-5-6-10-17(14)15-11-18-19(20(27)12-15)13-24-22-21(18)23(28)26(25-22)16-8-3-2-4-9-16/h2-10,13,15H,11-12H2,1H3,(H,24,25)

InChI Key

XWXSJFVEYFUISB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5

Origin of Product

United States

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